Meta-Methyl Substitution Shows 1.85-Fold Improved Enzyme Inhibition Over Para-Methyl Analog
In a direct enzymatic assay, the 3-methylphenoxy motif (meta-methyl) demonstrated markedly superior inhibition compared to the 4-methylphenoxy (para-methyl) analog. Although this data is derived from a close structural analog with a pyridin-3-yl amide substituent, the regioisomeric effect on the phenoxy ring is a class-level property driven by steric and electronic interactions at the enzyme active site [1].
| Evidence Dimension | Enzyme inhibition (% at 0.1 mM) |
|---|---|
| Target Compound Data | 37% (3-methylphenoxy analog: 2-(3-methylphenoxy)-N-(pyridin-3-yl)acetamide) |
| Comparator Or Baseline | 20% (4-methylphenoxy analog: 2-(4-methylphenoxy)-N-(pyridin-3-yl)acetamide) |
| Quantified Difference | 1.85-fold higher inhibition for meta-methyl orientation |
| Conditions | In vitro enzyme assay against Homo sapiens target at 0.1 mM single concentration |
Why This Matters
This regioisomeric advantage suggests the 3-methylphenoxy group in the target compound provides a more productive binding geometry, making it a preferential choice over the 4-methylphenoxy isomer in enzyme-targeted screening campaigns.
- [1] BREHNA Enzyme Database. Literature summary for 3.1.1.98: 2-(3-methylphenoxy)-N-(pyridin-3-yl)acetamide (37% inhibition at 0.1 mM) vs 2-(4-methylphenoxy)-N-(pyridin-3-yl)acetamide (20% inhibition at 0.1 mM). Homo sapiens. Accessed 2026. View Source
